N-Formylglycylglycylglycinamide

Description

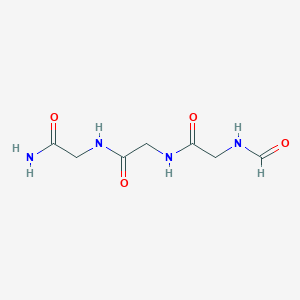

N-Formylglycylglycylglycinamide is a synthetic tripeptide derivative composed of three glycine residues. Its structure features an N-terminal formyl group (-CHO) and a C-terminal amide (-CONH2). Such modifications are common in peptide-based drug design to optimize pharmacokinetics .

Properties

CAS No. |

39692-04-1 |

|---|---|

Molecular Formula |

C7H12N4O4 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-[[2-[(2-formamidoacetyl)amino]acetyl]amino]acetamide |

InChI |

InChI=1S/C7H12N4O4/c8-5(13)1-10-7(15)3-11-6(14)2-9-4-12/h4H,1-3H2,(H2,8,13)(H,9,12)(H,10,15)(H,11,14) |

InChI Key |

ANWBLMUZXNZSKF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)NC(=O)CNC(=O)CNC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylglycylglycylglycinamide can be synthesized through the oxidative cleavage of N-acylamino acids. One method involves the use of ammonium persulfate ((NH4)2S2O8) in the presence of copper(II) sulfate (CuSO4) and silver nitrate (AgNO3) as catalysts. The reaction is carried out in a mixture of dichloromethane (CH2Cl2) and water at 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the principles of large-scale peptide synthesis, such as solid-phase peptide synthesis (SPPS), could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

N-Formylglycylglycylglycinamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under acidic or basic conditions.

Major Products

Oxidation: N-Formylglycylglycylglycinic acid.

Reduction: N-Hydroxymethylglycylglycylglycinamide.

Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

Biology: It may serve as a model compound for studying peptide interactions and enzymatic processes.

Medicine: Its derivatives could be explored for therapeutic applications, such as enzyme inhibitors or drug delivery systems.

Industry: It can be utilized in the development of novel materials and biopolymers.

Mechanism of Action

The mechanism of action of N-Formylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The peptide backbone allows for flexibility and conformational changes, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Formylglycylglycylglycinamide with structurally related compounds derived from the evidence:

*Hypothetical data inferred from structural analogs.

Key Research Findings

Formyl vs. N-Acetylglycylglycine (CAS 5687-48-9) is widely used in glycobiology due to its stability in aqueous buffers, a property likely shared by formylated analogs .

Chain Length and Functional Groups :

- Glycylglycine (CAS 556-50-3) lacks terminal modifications, making it prone to enzymatic degradation compared to formylated/amidated derivatives .

- The inclusion of proline in N-Acetylglycylglycyl-L-prolylglycylglycyl-N-methylglycinamide introduces conformational rigidity, a contrast to the flexible glycine backbone of the target compound .

Applications in Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.